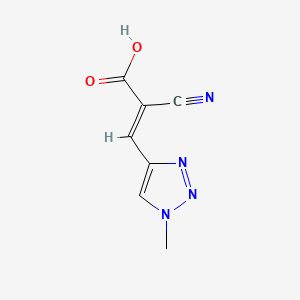

2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid

CAS No.:

Cat. No.: VC13842111

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6N4O2 |

|---|---|

| Molecular Weight | 178.15 g/mol |

| IUPAC Name | (E)-2-cyano-3-(1-methyltriazol-4-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C7H6N4O2/c1-11-4-6(9-10-11)2-5(3-8)7(12)13/h2,4H,1H3,(H,12,13)/b5-2+ |

| Standard InChI Key | DYMARXZFFFIVGC-GORDUTHDSA-N |

| Isomeric SMILES | CN1C=C(N=N1)/C=C(\C#N)/C(=O)O |

| SMILES | CN1C=C(N=N1)C=C(C#N)C(=O)O |

| Canonical SMILES | CN1C=C(N=N1)C=C(C#N)C(=O)O |

Introduction

2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound is characterized by the presence of a cyano group, a triazole ring, and an acrylic acid moiety, making it a valuable candidate for further research due to its potential biological activities and utility in synthesizing complex molecules.

Synthesis Methods

The synthesis of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid typically involves cycloaddition reactions between azides and alkynes to form the triazole structure. Subsequent reactions involving nitriles and carboxylic acids introduce the cyano group and the acrylic acid component. Industrial-scale synthesis often employs continuous flow reactors to optimize reaction conditions and ensure consistent product quality.

Biological Activities and Applications

The compound's mechanism of action involves interactions with biological targets primarily through the triazole ring, which can bind to enzymes or receptors, modulating their activity. The cyano group may also interact with nucleophiles in biological systems, leading to various biological effects. This compound is of interest for its potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

Potential Applications Table

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent due to biological activities |

| Material Science | Utility in synthesizing complex molecules |

Chemical Reactions and Derivatives

2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid can undergo several chemical reactions, including oxidation, reduction, and substitution reactions. These reactions yield various derivatives, such as oxidized triazole derivatives, amino derivatives, and substituted triazole derivatives.

Chemical Reactions Table

| Reaction Type | Products |

|---|---|

| Oxidation | Oxidized triazole derivatives |

| Reduction | Amino derivatives |

| Substitution | Substituted triazole derivatives |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume